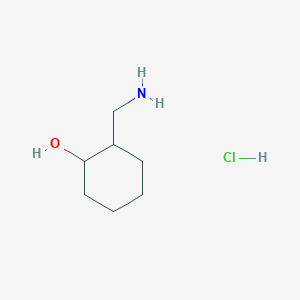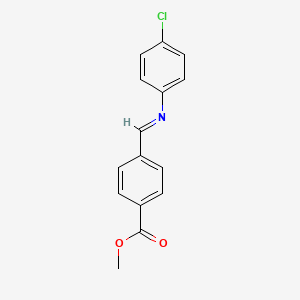
3-Aminocyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminocyclobutane-1-carbonitrile is an organic compound with the molecular formula C5H8N2 It is a derivative of cyclobutanecarbonitrile, where an amino group is attached to the third carbon of the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
3-Aminocyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with hydroxylamine to form cyclobutanone oxime, which is then subjected to a Beckmann rearrangement to yield 3-aminocyclobutanecarbonitrile. Another method involves the reaction of cyclobutanecarbonitrile with ammonia under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of 3-aminocyclobutanecarbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
化学反应分析
Types of Reactions
3-Aminocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Aminocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-aminocyclobutanecarbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds with potential biological activity .
相似化合物的比较
Similar Compounds
Cyclobutanecarbonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Aminocyclopentanecarbonitrile: Has a similar structure but with a five-membered ring, which affects its chemical properties and reactivity.
Uniqueness
3-Aminocyclobutane-1-carbonitrile is unique due to its four-membered ring structure combined with both an amino and nitrile group. This combination provides distinct reactivity and potential for various applications in research and industry.
属性
分子式 |
C5H8N2 |
|---|---|
分子量 |
96.13 g/mol |
IUPAC 名称 |
3-aminocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C5H8N2/c6-3-4-1-5(7)2-4/h4-5H,1-2,7H2 |
InChI 键 |
PZADMZULTQOXJY-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[6-(1H-Tetrazol-1-yl)pyridine-3-yl]acetic acid](/img/structure/B8794414.png)










![(2-Bromo-5H-pyrrolo[2,3-b]pyrazine-5,7-diyl)dimethanol](/img/structure/B8794505.png)
